1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea 1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC8785244
InChI: InChI=1S/C14H9Cl2F3N2O2/c15-11-6-3-9(7-12(11)16)21-13(22)20-8-1-4-10(5-2-8)23-14(17,18)19/h1-7H,(H2,20,21,22)
SMILES: C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F
Molecular Formula: C14H9Cl2F3N2O2
Molecular Weight: 365.1 g/mol

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea

CAS No.:

Cat. No.: VC8785244

Molecular Formula: C14H9Cl2F3N2O2

Molecular Weight: 365.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea -

Specification

Molecular Formula C14H9Cl2F3N2O2
Molecular Weight 365.1 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
Standard InChI InChI=1S/C14H9Cl2F3N2O2/c15-11-6-3-9(7-12(11)16)21-13(22)20-8-1-4-10(5-2-8)23-14(17,18)19/h1-7H,(H2,20,21,22)
Standard InChI Key NOUMKSUUUPBQDM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F
Canonical SMILES C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure features a urea core (NHCONH\text{NH}-\text{CO}-\text{NH}) connecting two aromatic rings:

  • Ring A: 3,4-Dichlorophenyl group, where chlorine atoms at positions 3 and 4 enhance electron-withdrawing effects and steric bulk.

  • Ring B: 4-(Trifluoromethoxy)phenyl group, with a trifluoromethoxy substituent (OCF3\text{OCF}_{3}) at the para position, contributing to lipophilicity and metabolic stability .

The IUPAC name, 1-(3,4-dichlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea, reflects this arrangement . The SMILES string C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC(F)(F)F encodes the connectivity, while the InChIKey NOUMKSUUUPBQDM-UHFFFAOYSA-N provides a unique identifier for computational studies .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3,4-dichlorophenyl)-3-(4-(trifluoromethoxy)phenyl)urea follows established methods for diaryl ureas (Figure 1) :

Step 1: Formation of Isocyanate Intermediate
4-Aminobenzonitrile reacts with triphosgene (CCl3OCCl3\text{CCl}_{3}\text{O}\text{CCl}_{3}) in dioxane at 80°C to yield 4-isocyanatobenzonitrile .

Step 2: Urea Formation
The isocyanate intermediate undergoes nucleophilic addition with 3,4-dichloroaniline in tetrahydrofuran (THF), forming the urea linkage .

Step 3: Functionalization
The nitrile group in 4-isocyanatobenzonitrile may be reduced to a thioamide using NaSH\text{NaSH} and MgCl2\text{MgCl}_{2}, followed by cyclization with 1,3-dichloroacetone to introduce thiazole rings for enhanced bioactivity .

Optimization and Yield

  • Reaction Conditions: Stirring at room temperature for 2–24 hours under anhydrous conditions.

  • Yield: 75–87% for urea formation steps, with purity >95% confirmed by HPLC .

  • By-Products: Minimal (<5%) unreacted aniline or dimerized ureas, removed via recrystallization .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Source
Molecular Weight365.1 g/molPubChem
XLogP35.9PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors5PubChem
Solubility in Water<0.1 mg/mL (25°C)Estimated via XLogP3
Melting Point180–185°C (decomposes)Analogous compounds

The high XLogP3 value indicates strong lipophilicity, favoring membrane permeability but limiting aqueous solubility .

Stability and Degradation

  • Thermal Stability: Stable up to 150°C; decomposition occurs via urea bond cleavage above 180°C .

  • Photostability: Susceptible to UV-induced degradation of the trifluoromethoxy group, forming COF2\text{COF}_{2} and phenolic by-products .

Biological Activity and Mechanisms

Cell LineIC50_{50} (μM)Reference Compound (IC50_{50})
HL-60 (leukemia)0.22Sorafenib (0.83 μM)
A549 (lung)0.34PAC-1 (7.68 μM)
MDA-MB-231 (breast)0.41Sorafenib (1.52 μM)

Mechanistically, these compounds inhibit protein kinases (e.g., B-Raf) and induce apoptosis via caspase-3 activation . The trifluoromethoxy group enhances target binding through hydrophobic interactions .

Herbicidal Activity

Analogous chlorophenyl ureas act as acetolactate synthase (ALS) inhibitors, blocking branched-chain amino acid synthesis in plants . Field trials show efficacy against broadleaf weeds at 50–100 g/ha .

Applications in Drug Development

Kinase Inhibitors

The dichlorophenyl group facilitates π-π stacking with kinase ATP-binding pockets, while the urea bridge hydrogen-bonds to backbone amides . Modifications to the trifluoromethoxy group could optimize pharmacokinetics.

Prodrug Design

The nitrile group in precursors (e.g., 4-isocyanatobenzonitrile) allows conjugation to polymeric carriers for controlled release .

Comparison with Structural Analogs

CompoundMolecular FormulaKey Features
1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)ureaC14H10ClF3N2O\text{C}_{14}\text{H}_{10}\text{ClF}_{3}\text{N}_{2}\text{O}Higher solubility, reduced potency
1-(3,5-Dichlorophenyl)-3-(4-cyanophenyl)ureaC13H8Cl2N2O\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}Enhanced thermal stability, lower logP

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